Chemical structure of 2-(tert-butyl)thiazole-4-carboxamide
Chemical structure of 2-(tert-butyl)thiazole-4-carboxamide
An In-depth Technical Guide to 2-(tert-butyl)thiazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and versatile synthetic accessibility.[1][2] This guide focuses on a specific, promising derivative: 2-(tert-butyl)thiazole-4-carboxamide. We will provide a comprehensive analysis of its chemical structure, a detailed protocol for its synthesis and characterization, and an in-depth exploration of its biological activities. A significant body of research points to the potential of related thiazole carboxamides as potent inhibitors of Vanin-1 (VNN-1), an enzyme implicated in oxidative stress and inflammatory diseases.[3][4] Furthermore, the presence of the tert-butyl group is often associated with enhanced antioxidant activity, making this compound a compelling candidate for further investigation in drug discovery and development.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of this molecule.
The Thiazole Carboxamide Scaffold: A Privileged Motif in Drug Discovery
The fusion of a thiazole ring and a carboxamide linker creates a heterocyclic system with remarkable pharmacological versatility. Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, are found in numerous natural products and synthetic drugs, prized for their metabolic stability and ability to engage in diverse biological interactions.[5][7] The carboxamide group is a ubiquitous functional group in pharmaceuticals, acting as a rigid, planar unit capable of forming critical hydrogen bonds with biological targets.[7]
The combination of these two moieties has led to the development of numerous successful drugs spanning a wide range of indications, including:
-
Anti-inflammatory: Meloxicam
-
Anti-HIV: Ritonavir
-
Antineoplastic: Dasatinib and Tiazofurin[1]
The subject of this guide, 2-(tert-butyl)thiazole-4-carboxamide, represents a rationally designed analogue within this class, where the tert-butyl group at the 2-position provides steric bulk and lipophilicity, and the carboxamide at the 4-position serves as a key interaction point.
Structural and Physicochemical Analysis
The molecular architecture of 2-(tert-butyl)thiazole-4-carboxamide is fundamental to its function. The structure consists of a central 1,3-thiazole ring. A tert-butyl group is attached at the C2 position, and a primary carboxamide (-CONH₂) is attached at the C4 position.
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Thiazole Ring: The aromatic heterocycle is electron-rich and acts as the core scaffold.
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Tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's solubility, membrane permeability, and steric interactions with target proteins. Its presence is crucial for enhancing antioxidant potency in related structures by improving interaction with lipid radicals.[5][6]
-
Carboxamide Group: This functional group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and specific binding to enzyme active sites.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂OS | Calculated |
| Molecular Weight | 184.26 g/mol | Calculated |
| CAS Number | 1086380-10-0 (for parent carboxylic acid) | [8][9] |
| Predicted XlogP | ~2.0 - 2.7 (for related structures) | [10] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Synthesis and Characterization
The synthesis of 2-(tert-butyl)thiazole-4-carboxamide is most efficiently achieved via the amidation of its corresponding carboxylic acid precursor. This strategy is common in medicinal chemistry as it allows for the late-stage diversification of the carboxamide moiety, should other amine derivatives be desired.
Logical Workflow for Synthesis and Confirmation
Caption: General workflow for the synthesis and characterization of 2-(tert-butyl)thiazole-4-carboxamide.
Experimental Protocol: Amide Coupling
Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a modern and highly efficient coupling reagent that minimizes side reactions and typically results in high yields. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salt and the acid formed during the reaction.
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Preparation: To a solution of 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add Ammonium Chloride (NH₄Cl, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
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Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC, aiming for >95%.
Biological Activity and Mechanism of Action
The therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide is primarily linked to its activity as an antioxidant and an enzyme inhibitor. The most compelling evidence for related compounds points towards the inhibition of Vanin-1.
Primary Target: Vanin-1 Inhibition
Vanin-1 (VNN-1) is a pantetheinase enzyme expressed on the cell surface that plays a critical role in regulating oxidative stress.[3] By hydrolyzing pantetheine, it releases cysteamine and pantothenic acid, with cysteamine being a key modulator of glutathione (GSH) levels, a major intracellular antioxidant. In pathological conditions like Inflammatory Bowel Disease (IBD), VNN-1 activity is upregulated, leading to excessive oxidative stress and inflammation.[4]
A recent study identified a series of thiazole carboxamide derivatives as potent VNN-1 inhibitors.[3][4] These inhibitors bind to the active site of VNN-1, preventing its enzymatic activity. This action leads to a reduction in inflammatory markers and a restoration of the intestinal barrier in preclinical IBD models.[3] The 2-(tert-butyl)thiazole-4-carboxamide structure fits the general pharmacophore of these newly discovered inhibitors.
Caption: Proposed mechanism of action via Vanin-1 inhibition to mitigate inflammation.
Antioxidant Properties
Independent of specific enzyme inhibition, thiazole derivatives bearing a tert-butyl group have demonstrated significant direct antioxidant activity.[5][6] This is attributed to the electron-donating nature of the substituent and the compound's ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). The lipophilic nature of the tert-butyl group may also facilitate interaction with and protection of cellular membranes from lipid peroxidation.[5]
Protocols for Biological Evaluation
To validate the therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide, a tiered approach of in vitro and cellular assays is required.
Workflow for Biological Activity Screening
Caption: A tiered workflow for the comprehensive biological evaluation of the target compound.
Protocol 1: In Vitro Vanin-1 Inhibition Assay
Rationale: This fluorometric assay provides a direct and quantitative measure of the compound's ability to inhibit VNN-1 enzymatic activity. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter for assessing potency.
-
Preparation: Prepare a serial dilution of 2-(tert-butyl)thiazole-4-carboxamide in DMSO, then dilute further into an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Incubation: In a 96-well black plate, add recombinant human VNN-1 enzyme to each well containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate for pantetheinase activity.
-
Measurement: Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 390/460 nm). The rate of reaction is proportional to the slope of the fluorescence curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-(tert-butyl)thiazole-4-carboxamide is a molecule of significant interest, built upon a privileged scaffold in medicinal chemistry. Its structure suggests a dual mechanism of action, combining direct antioxidant effects with potent, specific inhibition of pro-inflammatory enzymes like Vanin-1. The synthetic route is straightforward, allowing for facile production and derivatization.
Future research should focus on:
-
In Vivo Efficacy: Validating the promising in vitro data in established animal models of inflammatory diseases, such as the DSS-induced colitis model for IBD.[3]
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its suitability as a drug candidate.[11]
-
Lead Optimization: Expanding on the Structure-Activity Relationship (SAR) to design next-generation analogues with improved potency, selectivity, and drug-like properties.
This guide provides a robust framework for understanding and advancing the study of 2-(tert-butyl)thiazole-4-carboxamide, a compound with clear potential for development into a novel therapeutic agent.
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